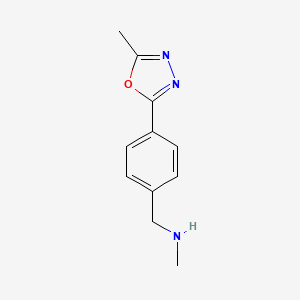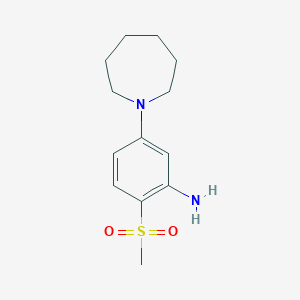
5-Azepan-1-yl-2-(methylsulphonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Azepan-1-yl-2-(methylsulphonyl)aniline” is a chemical compound with the molecular formula C13H20N2O2S . It is also known as "5-(Hexamethyleneimin-1-yl)-2-(methylsulphonyl)aniline" .
Molecular Structure Analysis
The molecular structure of “5-Azepan-1-yl-2-(methylsulphonyl)aniline” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 268.38 g/mol.Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
5-Azepan-1-yl-2-(methylsulphonyl)aniline is involved in various chemical reactions and synthesis processes. For instance, the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium with anilines, including N-alkylanilines, produces N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles. These compounds demonstrate significant stability in acidic medium, which is crucial for certain applications in chemical synthesis (Pr̆ikryl et al., 2007). Moreover, in the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, 2-(allyloxy)anilines are used, showcasing the compound's versatility in forming complex molecules (An, Zheng, & Wu, 2014).
Material Science and Engineering
In material science, 5-Azepan-1-yl-2-(methylsulphonyl)aniline's derivatives play a role in the development of new materials. The synthesis and characterization of novel azepane derivatives as inhibitors of protein kinase B (PKB-alpha) is one example, indicating the potential of these compounds in the development of new therapeutic agents (Breitenlechner et al., 2004). Additionally, azepane isomers, like those of AM-2233 and AM-1220, have been analyzed for their potential in developing new pharmaceuticals (Nakajima et al., 2012).
Pharmacological Applications
Pharmacological applications of azepane derivatives include the development of mutual prodrugs, like the conjugation of amisulpride with 5-aminosalicylic acid. This demonstrates the compound's relevance in designing orally active prodrugs for conditions such as colitis (Kim et al., 2019).
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)-2-methylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(10-12(13)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUNGMAPDJJGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azepan-1-yl-2-(methylsulphonyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

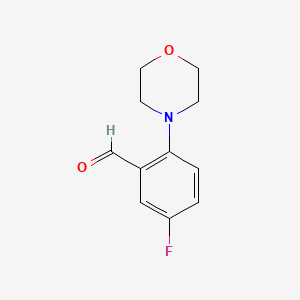

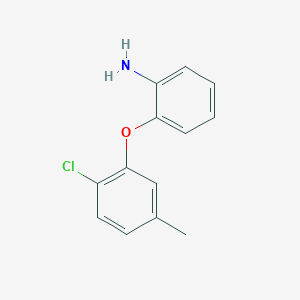
![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)
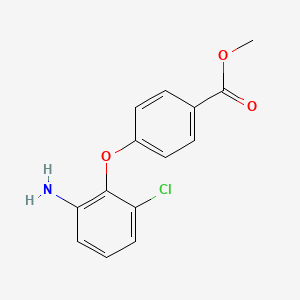
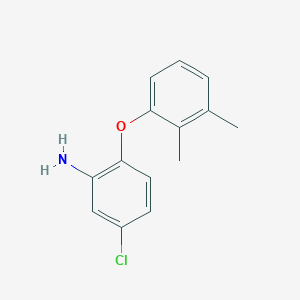
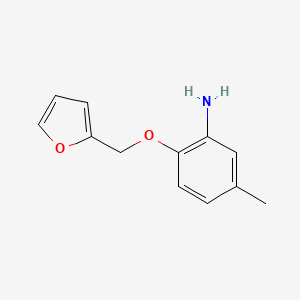

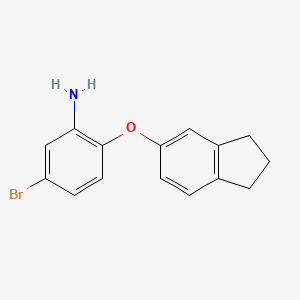
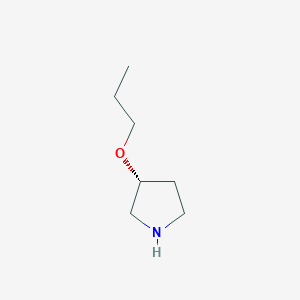
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)
